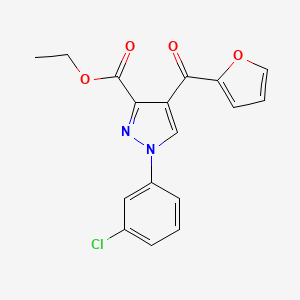
ethyl 1-(3-chlorophenyl)-4-(furan-2-ylcarbonyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 1-(3-CHLOROPHENYL)-4-(FURAN-2-CARBONYL)-1H-PYRAZOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(3-CHLOROPHENYL)-4-(FURAN-2-CARBONYL)-1H-PYRAZOLE-3-CARBOXYLATE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the furan-2-carbonyl group: This step involves the acylation of the pyrazole ring with furan-2-carbonyl chloride under basic conditions.
Attachment of the ethyl ester group: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-(3-CHLOROPHENYL)-4-(FURAN-2-CARBONYL)-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction could produce amino or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 1-(3-CHLOROPHENYL)-4-(FURAN-2-CARBONYL)-1H-PYRAZOLE-3-CARBOXYLATE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the ethyl ester group.
Ethyl 1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylate: Similar structure with a different substitution pattern on the pyrazole ring.
Uniqueness
ETHYL 1-(3-CHLOROPHENYL)-4-(FURAN-2-CARBONYL)-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the furan-2-carbonyl group and the ethyl ester group can impart distinct properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C17H13ClN2O4 |
|---|---|
Molecular Weight |
344.7 g/mol |
IUPAC Name |
ethyl 1-(3-chlorophenyl)-4-(furan-2-carbonyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C17H13ClN2O4/c1-2-23-17(22)15-13(16(21)14-7-4-8-24-14)10-20(19-15)12-6-3-5-11(18)9-12/h3-10H,2H2,1H3 |
InChI Key |
URHWRAWJVJTZSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C(=O)C2=CC=CO2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















